5-(Pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown potential as inhibitors of specific protein kinases, particularly those belonging to the Tyrosine Kinase Like (TKL) family of CMGC kinases. [] These kinases play crucial roles in various cellular processes, and their dysregulation is implicated in several diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. []
The synthesis of 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L1) and 6-(methylthio)-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile (L2), the chemosensors , is detailed in the research paper. [] The synthesis involves multi-step reactions with various reagents and conditions.
The molecular structure of L1 and L2 consists of a tetrahydroquinoline core with a thiophene ring at the 8th position and a nitrile group at the 5th position. [] L1 has a morpholine group, while L2 has a methylthio group at the 6th position. [] These functional groups play crucial roles in their sensing abilities.
The fluorescence quenching observed upon Pd2+ binding is attributed to the formation of stable complexes between the chemosensors (L1 and L2) and the metal ion. [] Quantum chemical calculations (DFT) provide insights into the stability and electronic structure of these complexes. [] The specific interactions responsible for the selective recognition of Pd2+ ions involve the functional groups on the tetrahydroquinoline core.
L1 and L2 exhibit fluorescence in solution, which is quenched upon binding to Pd2+ ions. [] The limit of detection for Pd2+ is in the nanomolar range, highlighting their sensitivity. [] DFT calculations provide information about the stability and electronic properties of these chemosensors and their complexes with Pd2+. []
5-(Pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated potential in inhibiting constitutively activated CMGC kinase family members, specifically Tyrosine Kinase Like (TKL) kinases. [] This inhibition makes them promising candidates for further research in developing treatments for diseases associated with these kinases, such as Parkinson's disease, Alzheimer's disease, Huntington's disease, and cancer. []
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4